molecular formula C14H26N2O4 B2608546 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1396814-27-9

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2608546
CAS No.: 1396814-27-9
M. Wt: 286.372
InChI Key: WYHOXMOASBCPKB-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

  • Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides: A study revealed the use of N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) in a catalytic system for the hydroxylation of (hetero)aryl halides, indicating its utility in synthesizing phenols and hydroxylated heteroarenes under mild conditions (Shanghua Xia et al., 2016).

Organic Chemistry and Material Science

  • One-Pot Stereoselective Reduction: Research on the reduction of β-keto amides to syn-γ-aminols using titanium tetrachloride and borane/tetrahydrofuran complex showcases the importance of specific chemical reactions in organic synthesis, potentially relevant to the study of compounds like N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (G. Bartoli et al., 2001).

Biochemical Applications

  • Investigation of Intestinal Absorption: A study on the intestinal absorption of pyridinones in rats highlights the importance of structural and functional analysis for compounds with potential biomedical applications, suggesting a research direction for similar compounds (M. Taher et al., 2004).

Computational Chemistry

  • Computational Study on Aminolysis: A computational investigation into the mechanisms of aminolysis for a beta-hydroxy-alpha,beta-unsaturated ester provides insights into reaction pathways and energetics, which could be relevant for understanding the reactivity of complex molecules like this compound (Lu Jin et al., 2008).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h10-11,17H,4-9H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHOXMOASBCPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCC1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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